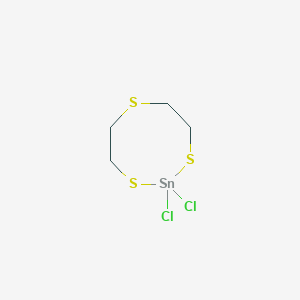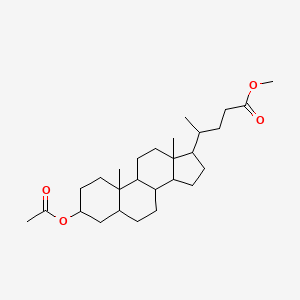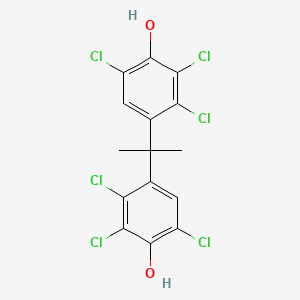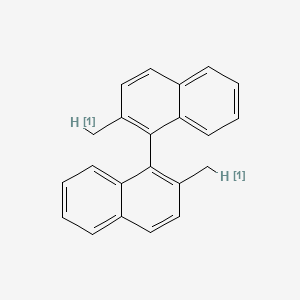
1,1'-Binaphthalene, 2,2'-di(methyl-d)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Binaphthalene, 2,2’-di(methyl-d)- is a chemical compound with the molecular formula C22H16D2 and a molecular weight of 284.3906 . This compound is part of the binaphthalene family, characterized by two naphthalene units connected at the 1 and 1’ positions. The presence of deuterium atoms (D) in place of hydrogen atoms (H) at the 2 and 2’ positions makes this compound unique.
Méthodes De Préparation
The synthesis of 1,1’-Binaphthalene, 2,2’-di(methyl-d)- involves several steps. One common method includes the coupling of two naphthalene units through a palladium-catalyzed cross-coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent under an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1’-Binaphthalene, 2,2’-di(methyl-d)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Applications De Recherche Scientifique
1,1’-Binaphthalene, 2,2’-di(methyl-d)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating enantioselective transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral drugs.
Mécanisme D'action
The mechanism of action of 1,1’-Binaphthalene, 2,2’-di(methyl-d)- involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the reaction products. The pathways involved include the formation of metal-ligand complexes, which facilitate the desired transformations with high enantioselectivity .
Comparaison Avec Des Composés Similaires
1,1’-Binaphthalene, 2,2’-di(methyl-d)- can be compared with other similar compounds, such as:
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound lacks deuterium atoms and has a slightly different molecular weight (282.3783) and properties.
1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate: This compound is used as a chiral ligand in various catalytic reactions and has different applications in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene:
Propriétés
Numéro CAS |
52889-79-9 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(protiomethyl)-1-[2-(protiomethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3/i1H,2H |
Clé InChI |
KDHFKMDVFWYSPT-JCIKQZAVSA-N |
SMILES isomérique |
[1H]CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C[1H] |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


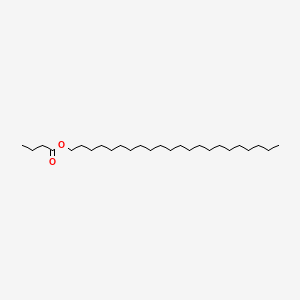
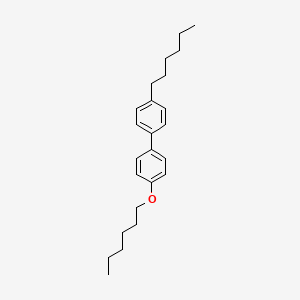
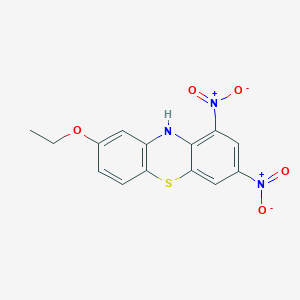
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
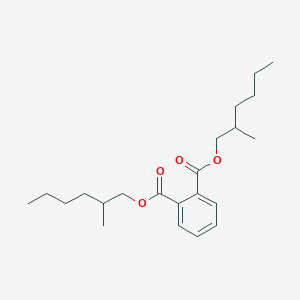
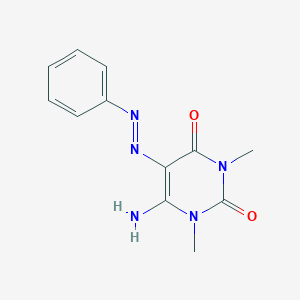
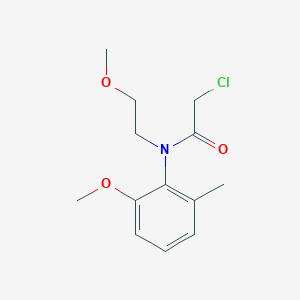
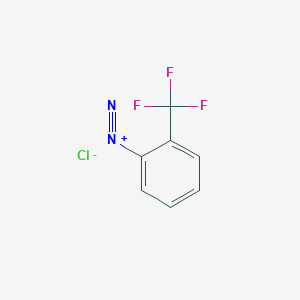
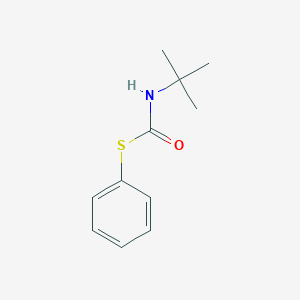
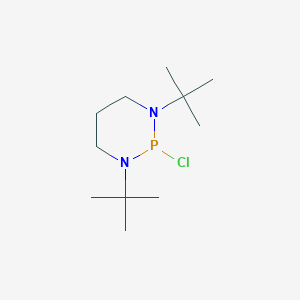
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
